![molecular formula C11H11BrN2O2 B2970675 Ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate CAS No. 2106254-15-1](/img/structure/B2970675.png)

Ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

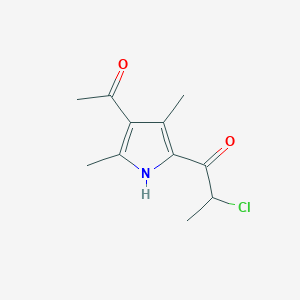

Ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate is a chemical compound with the CAS Number: 2106254-15-1 . It has a molecular weight of 283.12 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The compound can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine . The reaction conditions were mild and metal-free .Molecular Structure Analysis

The IUPAC name for this compound is ethyl 2- (3-bromoimidazo [1,2-a]pyridin-2-yl)acetate . The InChI code for this compound is 1S/C11H11BrN2O2/c1-2-16-10 (15)7-8-11 (12)14-6-4-3-5-9 (14)13-8/h3-6H,2,7H2,1H3 .Chemical Reactions Analysis

3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added . The cyclization to form imidazopyridines was promoted by the further bromination . No base was needed, and the versatile 3-bromoimidazopyridines could be further transferred to other skeletons .Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . The shipping temperature is normal .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

Ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate is a compound involved in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic chemistry. For example, it has been used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, showcasing its utility in creating diverse molecular structures under different reaction conditions. The synthesis of these compounds involves mild, metal-free conditions, highlighting the efficiency and environmental friendliness of these processes (Liu et al., 2019).

Biological Applications

This compound derivatives have been investigated for their biological activities, including their potential as inhibitors of TNF-alpha expression in T cells. This application is significant in the context of inflammatory diseases and immune response modulation, where TNF-alpha plays a crucial role. The compound's derivatives have shown promising results in inhibiting TNF-alpha-driven reporter gene expression, indicating potential therapeutic applications (Rether et al., 2008).

Antioxidant and Antimicrobial Activities

Further research into derivatives of this compound has revealed potential antioxidant and antimicrobial activities. These findings are crucial for the development of new pharmaceuticals and substances with health-protecting properties. The exploration of these activities underscores the compound's potential in contributing to treatments against oxidative stress-related diseases and infections (Youssef & Amin, 2012).

Advanced Material Synthesis

The compound's utility extends to the synthesis of advanced materials, such as lanthanide-containing helicates. These materials have applications in areas ranging from biological imaging to the development of novel luminescent materials. The ability of this compound derivatives to form stable, complex structures with lanthanides highlights its potential in material science and nanotechnology (Iglesias et al., 2000).

Wirkmechanismus

Target of Action

It is known that imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, serve as pharmacophores for many molecules with significant biological and therapeutic value .

Mode of Action

It is synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions are mild and metal-free .

Biochemical Pathways

The synthesis of this compound involves a one-pot tandem cyclization/bromination process .

Result of Action

It is known that the versatile 3-bromoimidazopyridines could be further transferred to other skeletons .

Action Environment

It is known that the compound is stable at room temperature .

Eigenschaften

IUPAC Name |

ethyl 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c1-2-16-10(15)7-8-11(12)14-6-4-3-5-9(14)13-8/h3-6H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFHRTHUUSBVFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(N2C=CC=CC2=N1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2970595.png)

![1-(9-Bromo-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2970597.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2970601.png)

![N-(2-chloro-4-methylphenyl)-2-((3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2970602.png)

![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(4-methoxyphenyl)chromene-3-carboxamide](/img/structure/B2970604.png)

![2-Ethylsulfanyl-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2970606.png)

![N-(4-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2970607.png)